molecular formula C22H29ClO5 B563828 Beclomethasone-d5 CAS No. 1263143-48-1

Beclomethasone-d5

Cat. No. B563828
CAS RN: 1263143-48-1
M. Wt: 413.95
InChI Key: NBMKJKDGKREAPL-PAEDUFRWSA-N
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Description

Beclomethasone-d5 is a deuterium labeled form of Beclometasone . Beclomethasone is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties . It is used to help control the symptoms of asthma and improve breathing . It is used when a patient’s asthma has not been controlled sufficiently on other asthma medicines, or when a patient’s condition is so severe that more than one medicine is needed every day .


Synthesis Analysis

The enhanced solubilization performance of a poorly soluble drug, beclomethasone dipropionate (BDP), was investigated using hydroxypropyl-β-cyclodextrin (HP-β-CD) and ethanol .


Molecular Structure Analysis

The molecular formula of Beclomethasone-d5 is C22H29ClO5 . The structure of Beclomethasone-d5 is a 17alpha-hydroxy steroid that is prednisolone in which the hydrogens at the 9alpha and 16beta positions are substituted by a chlorine and a methyl group, respectively .


Chemical Reactions Analysis

Beclomethasone-d5 is the deuterium labeled Beclometasone . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Physical And Chemical Properties Analysis

The molecular weight of Beclomethasone-d5 is 408.9 g/mol . Beclomethasone-d5 is a 17alpha-hydroxy steroid, a 20-oxo steroid, a 21-hydroxy steroid, a corticosteroid, a glucocorticoid, a 3-oxo-Delta (1),Delta (4)-steroid, a chlorinated steroid, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone .

Scientific Research Applications

Pharmaceutical Quality Assurance

Beclomethasone-d5 is used in the field of Pharmaceutical Quality Assurance . A UV Spectrophotometric method was developed for the determination of Beclomethasone Dipropionate in its pharmaceutical cream dosage form . The method variables such as solvent, scanning speed, and sampling interval were assessed and optimized .

Treatment of Skin Conditions

Beclomethasone-d5 is used to treat a variety of skin conditions such as Eczema, Dermatitis, Allergies, and Rashes . It enters the nucleus where it binds to and activates specific nuclear receptors, resulting in an altered gene expression and inhibition of pro-inflammatory cytokine production .

Asthma Control

Beclomethasone-d5 is also used to prevent and control symptoms (shortness of breath) caused by Asthma . It works by reducing and preventing the swelling and inflammation in the airways, making it easier to breathe .

Treatment of Ulcerative Colitis

Oral prolonged released Beclomethasone Dipropionate (BDP) has been shown to be effective in treating mild-to-moderate Ulcerative Colitis (UC) . A systematic review and meta-analysis showed that BDP has superior efficacy compared to oral 5-ASA in inducing clinical improvement of UC with a similar safety profile .

Ligand Development

Beclomethasone-d5 has been used in the development of specific aptamers via systematic evolution of ligands by exponential enrichment (SELEX) . This process was monitored by real-time quantitative PCR (Q-PCR) and the enriched library was sequenced by high-throughput sequencing .

Spectrophotometric Determination

Beclomethasone-d5 is used in spectrophotometric determination in its pharmaceutical dosage form . This method was developed by applying Quality by Design (QbD) approach .

Mechanism of Action

Target of Action

Beclomethasone-d5 is a deuterated compound of Beclomethasone . The primary target of Beclomethasone-d5 is the glucocorticoid receptor . This receptor mediates the therapeutic action of Beclomethasone-d5 . Glucocorticoid receptors are involved in the regulation of various physiological processes, including immune response and inflammation.

Mode of Action

Beclomethasone-d5, like Beclomethasone, is a prodrug . It is rapidly converted into its active metabolite, beclomethasone 17-monopropionate (17-BMP) , upon administration . This metabolite has a high binding affinity for the glucocorticoid receptor . The binding of 17-BMP to the glucocorticoid receptor leads to anti-inflammatory, antipruritic, and anti-allergy effects .

Biochemical Pathways

It is known that the activation of the glucocorticoid receptor by 17-bmp leads to the attenuation of inflammatory responses . This is achieved by suppressing the actions of various inflammatory cells, such as mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils .

Pharmacokinetics

The pharmacokinetics of Beclomethasone-d5 are expected to be similar to those of Beclomethasone. Beclomethasone is rapidly converted into 17-BMP upon administration . The absolute bioavailability of inhaled Beclomethasone is low (2%), but the bioavailability of the active metabolite 17-BMP is high (62%) for inhaled dosing . Approximately 36% of this is due to pulmonary absorption .

Result of Action

The binding of 17-BMP to the glucocorticoid receptor results in anti-inflammatory, antipruritic, and anti-allergy effects . This leads to the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses .

Action Environment

The efficacy and safety of Beclomethasone-d5 are likely to be influenced by various environmental factors, although specific studies on Beclomethasone-d5 are lacking. For Beclomethasone, it has been shown that its effectiveness can be influenced by the method of administration . For example, inhaled Beclomethasone remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

Safety and Hazards

Beclomethasone-d5 may cause an allergic skin reaction, damage fertility or the unborn child, cause damage to organs through prolonged or repeated exposure, and may cause long-lasting harmful effects to aquatic life .

Future Directions

Future studies should evaluate new drug combinations and devices as compared to traditional methods . These studies should aim to find the optimal method of delivery across all modalities of respiratory support .

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMKJKDGKREAPL-PAEDUFRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beclomethasone-d5

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